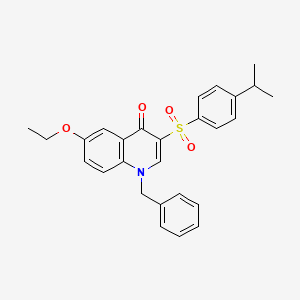
2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride” is a chemical compound . It is a derivative of azetidine, a four-membered heterocycle containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for a highly attractive entry to bond functionalization by N–C bond cleavage . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Scientific Research Applications
Experimental and Computational Study of 2-Azetines
Research has shown that azetidines, a class of azaheterocyclic compounds, exhibit unique reactivity due to their strained cyclic enamine structure. Studies have synthesized highly substituted 2-azetines bearing aryl substituents, which upon treatment with bases, undergo remarkable reactivity transformations, including electrocyclic ring openings and formation of benzimidoyl-substituted alkynes. Theoretical calculations have supported these experimental findings, highlighting the significant role of the aryl substituent in enhancing the reactivity of 2-azetines toward electrocyclic ring opening (Mangelinckx et al., 2008).
Rearrangement of 2-Aryl-3,3-Dichloroazetidines
Further exploration into azetidines has led to the development of an easy synthesis method for 2-aryl-3,3-dichloroazetidines. These compounds, upon reacting with bases, yield various rearranged products, demonstrating the versatile reactivity of 3,3-dichloroazetidines. This includes the formation of strained heterocyclic enamines, 2-azetines, which can further undergo transformation into valuable synthetic intermediates (Dejaegher et al., 2002).
Stereoselective Synthesis of Cis-3,4-Disubstituted Piperidines
The reactivity of 2-(2-mesyloxyethyl)azetidines has been investigated, leading to the stereoselective preparation of a variety of 4-substituted piperidines. This study presents a novel approach for the synthesis of 3,4-disubstituted piperidines, demonstrating the potential of azetidines in the stereoselective construction of complex azaheterocycles (Mollet et al., 2011).
Synthetic Facets of Azetidines
Azetidines are highlighted for their potential in peptidomimetic and nucleic acid chemistry due to their properties as amino acid surrogates. Their role in catalytic processes and as candidates for ring-opening and expansion reactions underscores the broad utility of azetidines in synthetic chemistry. Recent developments have focused on functionalized azetidines as versatile heterocyclic synthons, showcasing the importance of azetidines in the synthesis of biologically active molecules (Mehra et al., 2017).
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . They are used in drug discovery, polymerization, and as chiral templates . The future directions of “2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride” could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-7(2-5-9)8-3-6-12-8;/h7-8,12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAOXBBHLAWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCN2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)



![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)


![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)